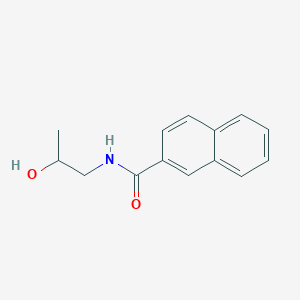
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide, also known as HX630, is a fluorescent dye that has been widely used in scientific research. It is a xanthene derivative that emits bright green fluorescence upon excitation with blue light. HX630 has been used as a fluorescent probe for various applications in biochemistry, cell biology, and medical research.
Mecanismo De Acción
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a hydrophobic molecule that can penetrate cell membranes and bind to hydrophobic regions of biomolecules such as proteins and lipids. Upon excitation with blue light, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide undergoes a photochemical reaction that results in the emission of green fluorescence. The emission wavelength of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is sensitive to its microenvironment, such as pH, polarity, and viscosity. Therefore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be used as a fluorescent probe to monitor the changes in the microenvironment of biomolecules in real-time.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a non-toxic fluorescent dye that does not affect the biochemical or physiological properties of biomolecules or cells. It has been shown to be stable under physiological conditions and does not interfere with cellular processes such as metabolism, proliferation, or differentiation. Therefore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a useful tool for studying the dynamics of biomolecules and cellular processes in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can detect low concentrations of biomolecules in complex mixtures. It is also easy to use and does not require any specialized equipment or expertise. N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is compatible with various imaging techniques such as confocal microscopy, flow cytometry, and fluorescence spectroscopy.
However, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide also has some limitations for lab experiments. It is a hydrophobic molecule that can aggregate in aqueous solutions, leading to non-specific binding and quenching of fluorescence. Therefore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide should be used at low concentrations and in the presence of detergents or other solubilizing agents. In addition, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is sensitive to photobleaching, which can limit its usefulness for long-term imaging experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide in scientific research. One direction is to develop new derivatives of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide with improved solubility, stability, and sensitivity. Another direction is to use N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide in combination with other fluorescent probes or imaging techniques to study complex cellular processes such as signaling pathways, gene expression, and protein interactions. Furthermore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be used in combination with other techniques such as electrophysiology, optogenetics, and microfluidics to study the dynamics of cellular processes at high spatiotemporal resolution.
Métodos De Síntesis
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be synthesized by the reaction of 9H-xanthene-9-carboxylic acid with 2-amino-1-propanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has been widely used as a fluorescent probe for various applications in scientific research. It has been used to label proteins, peptides, nucleic acids, and lipids for fluorescence imaging and detection. N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has also been used as a sensor for pH, metal ions, and reactive oxygen species in biological systems. In addition, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has been used to study the dynamics of membrane fusion, endocytosis, and exocytosis in living cells.
Propiedades
IUPAC Name |
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11(19)10-18-17(20)16-12-6-2-4-8-14(12)21-15-9-5-3-7-13(15)16/h2-9,11,16,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOGMWJZILIDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)

![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)

![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)

![methyl 3-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7514577.png)


![1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7514589.png)
![2-[Methyl-[(5-methylfuran-2-yl)methyl]amino]acetamide](/img/structure/B7514598.png)
